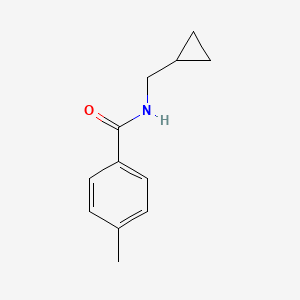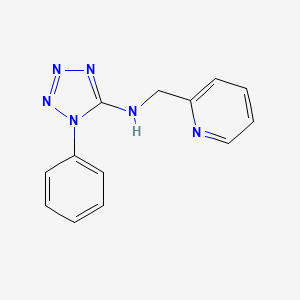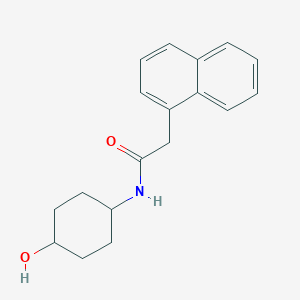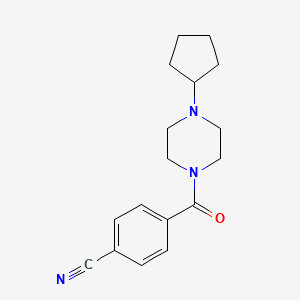![molecular formula C17H22N2O2 B7474073 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and its inhibition by CPP-115 leads to an increase in GABA levels and enhanced inhibitory neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide leads to an increase in GABA levels and enhanced inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide are primarily related to its ability to enhance inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability and an overall calming effect on the brain. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, the complex synthesis process and specialized equipment required for its preparation may limit its widespread use in research.
将来の方向性
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide and its potential long-term effects on brain function.
合成法
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various reactions to yield the final product. The process is relatively complex and requires specialized equipment and expertise.
科学的研究の応用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has shown promising results in reducing seizure activity, preventing relapse in drug addiction, and reducing anxiety and depressive-like behaviors.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-14(11-12)16(20)18-15-7-9-19(10-8-15)17(21)13-5-6-13/h2-4,11,13,15H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKSYBEJWBBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)


![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
